Cas no 1354002-09-7 ((S)-3-[(2-Amino-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester)
![(S)-3-[(2-Amino-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester structure](https://ja.kuujia.com/scimg/cas/1354002-09-7x500.png)
(S)-3-[(2-Amino-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester 化学的及び物理的性質
名前と識別子
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- (S)-3-[(2-amino-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester
- (S)-Benzyl 3-((2-aminoethyl)(methyl)amino)piperidine-1-carboxylate
- AM95776
- (S)-3-[(2-aminoethyl)methylamino]piperidine-1-carboxylic acid benzyl ester
- (S)-3-[(2-Amino-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester
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- インチ: 1S/C16H25N3O2/c1-18(11-9-17)15-8-5-10-19(12-15)16(20)21-13-14-6-3-2-4-7-14/h2-4,6-7,15H,5,8-13,17H2,1H3/t15-/m0/s1
- InChIKey: HSKAPJWLYWCIGA-HNNXBMFYSA-N
- ほほえんだ: O(CC1C=CC=CC=1)C(N1CCC[C@@H](C1)N(C)CCN)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 6
- 複雑さ: 319
- トポロジー分子極性表面積: 58.8
(S)-3-[(2-Amino-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 080652-500mg |
S)-3-[(2-Amino-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester |
1354002-09-7 | 500mg |
£854.00 | 2022-03-01 |
(S)-3-[(2-Amino-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester 関連文献
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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(S)-3-[(2-Amino-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl esterに関する追加情報
(S)-3-[(2-Amino-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester: A Comprehensive Overview
The compound with CAS No. 1354002-09-7, known as (S)-3-[(2-Amino-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester, is a complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its piperidine ring structure, which is a six-membered cyclic amine, and its benzyl ester group, which adds to its versatility in chemical reactions and biological applications. The stereochemistry at the (S) configuration indicates a specific spatial arrangement of atoms, which is crucial for its activity in biological systems.
Recent studies have highlighted the importance of piperidine derivatives in drug discovery, particularly in the development of bioactive molecules with potential therapeutic applications. The presence of the amino groups in this compound suggests that it may act as a chelating agent or participate in hydrogen bonding interactions, which are essential for many biochemical processes. Additionally, the benzyl ester group enhances the compound's solubility and stability, making it suitable for various synthetic and analytical applications.
One of the most promising areas of research involving this compound is its potential use in neuroscience. Piperidine-based compounds have been shown to interact with neurotransmitter systems, making them valuable tools for studying brain function and treating neurological disorders. For instance, derivatives of this compound have been investigated for their ability to modulate dopamine and serotonin pathways, which are implicated in conditions such as depression, anxiety, and Parkinson's disease.
In terms of synthesis, the compound can be prepared through a multi-step process involving nucleophilic substitution and amine alkylation reactions. The stereochemical control during synthesis is critical to ensure the correct (S) configuration at the chiral center. Researchers have optimized these steps to achieve high yields and purity levels, making this compound accessible for further studies.
Another area where this compound has shown potential is in catalysis. Its ability to act as a ligand or catalyst in organic reactions has been explored, particularly in asymmetric catalysis where chiral piperidine derivatives are highly sought after. This property opens up opportunities for its use in industrial chemical processes and green chemistry initiatives.
Furthermore, recent advancements in computational chemistry have allowed researchers to model the interactions of this compound with various biological targets. Molecular docking studies have revealed that it has a high affinity for certain protein receptors, suggesting its potential as a lead compound for drug development. These findings underscore the importance of continued research into its pharmacokinetics and toxicity profiles.
In conclusion, CAS No. 1354002-09-7 represents a versatile and intriguing molecule with applications spanning from drug discovery to catalytic processes. Its unique structure and stereochemistry make it a valuable tool for researchers across multiple disciplines. As new insights emerge from ongoing studies, this compound is poised to play an increasingly important role in advancing our understanding of complex biological systems and developing innovative solutions to pressing healthcare challenges.
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